molecular formula C11H13F3N2O B7007744 N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide

Cat. No.: B7007744
M. Wt: 246.23 g/mol
InChI Key: VZUMJDDSKOFZGB-UHFFFAOYSA-N
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Description

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and a carboxamide group, as well as a difluoromethylbutyl side chain. The presence of fluorine atoms in the molecule often imparts distinctive chemical and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c1-10(2,11(3,13)14)16-9(17)8-7(12)5-4-6-15-8/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUMJDDSKOFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(F)F)NC(=O)C1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of Fluorine Substituents: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Difluoromethylbutyl Side Chain: This step often involves the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to introduce the difluoromethylbutyl group.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the molecule can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-difluoro-2-methylbutan-2-yl)-2,3-dihydro-1H-indene-5-sulfonamide
  • N-(3,3-difluoro-2-methylbutan-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
  • N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide

Uniqueness

N-(3,3-difluoro-2-methylbutan-2-yl)-3-fluoropyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both difluoromethyl and carboxamide groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

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